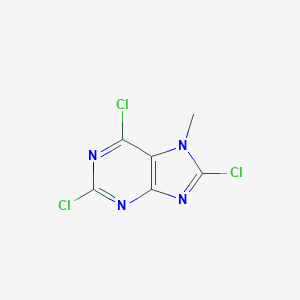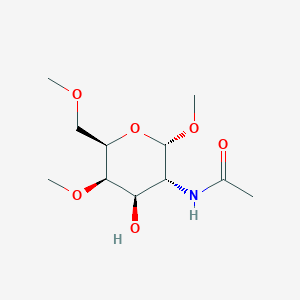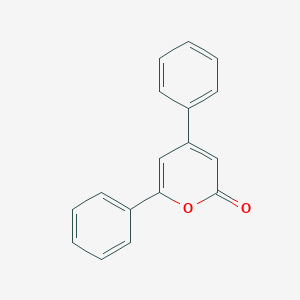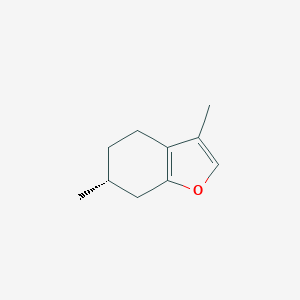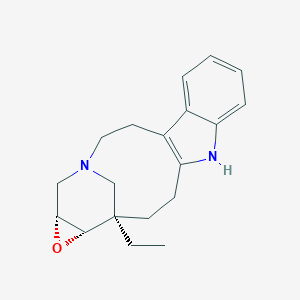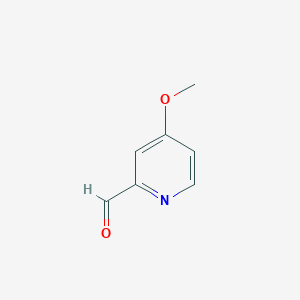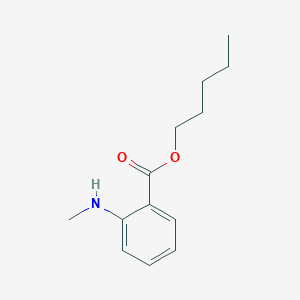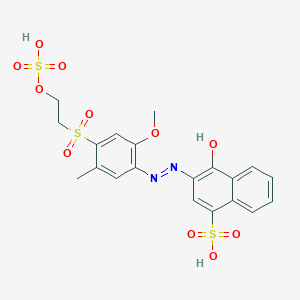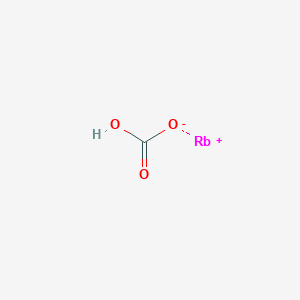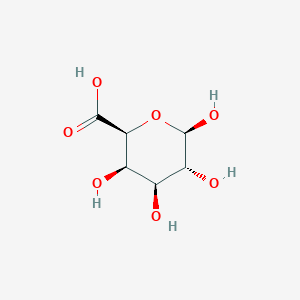![molecular formula C4H8N2 B103113 1,3-Diazabicyclo[3.1.0]hexane CAS No. 17038-28-7](/img/structure/B103113.png)
1,3-Diazabicyclo[3.1.0]hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Diazabicyclo[3.1.0]hexane, commonly known as DABCO, is a bicyclic organic compound that belongs to the family of diazabicycloalkanes. DABCO is widely used in organic synthesis as a catalyst, a ligand, and a stabilizer due to its unique chemical properties.
作用機序
The mechanism of action of DABCO is complex and varies depending on its application. As a catalyst, DABCO acts as a nucleophilic catalyst, where it accelerates the reaction by increasing the electrophilicity of the substrate. As a ligand, DABCO forms stable complexes with metal ions through its lone pair of electrons. As a stabilizer, DABCO prevents the formation of unwanted by-products by reacting with reactive intermediates.
生化学的および生理学的効果
DABCO has been shown to have limited biochemical and physiological effects. It is not toxic to humans and has no known side effects. However, it should be handled with care as it is a strong irritant to skin and eyes.
実験室実験の利点と制限
DABCO has several advantages for lab experiments. It is a versatile catalyst that can be used in a wide range of organic synthesis reactions. It is also a stable and inexpensive compound that is readily available. However, DABCO has some limitations. It is highly reactive and can react with other compounds in the reaction mixture, leading to unwanted by-products. It is also difficult to separate from the reaction mixture due to its high solubility in organic solvents.
将来の方向性
There are several future directions for the research on DABCO. One potential direction is the development of new synthesis methods that are more efficient and produce higher yields of DABCO. Another direction is the exploration of new applications of DABCO in fields such as catalysis, coordination chemistry, and polymerization. In addition, the use of DABCO in combination with other catalysts or ligands could lead to the development of new and more efficient reactions.
合成法
DABCO can be synthesized through several methods, including the reaction between piperazine and formaldehyde, the reaction between cyclohexene and ammonia, and the reaction between cyclohexanone and hydrazine. However, the most common method is the reaction between cyclohexene oxide and ammonia. This method involves the addition of cyclohexene oxide to an ammonia solution in the presence of a catalyst such as zinc oxide or magnesium oxide. The reaction takes place at room temperature and produces DABCO as the main product.
科学的研究の応用
DABCO has been extensively used in scientific research due to its unique chemical properties. It is commonly used as a catalyst in organic synthesis, particularly in the synthesis of heterocyclic compounds. DABCO has also been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. In addition, DABCO has been used as a stabilizer in polymerization reactions, where it prevents the formation of unwanted by-products.
特性
CAS番号 |
17038-28-7 |
|---|---|
製品名 |
1,3-Diazabicyclo[3.1.0]hexane |
分子式 |
C4H8N2 |
分子量 |
84.12 g/mol |
IUPAC名 |
1,3-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H8N2/c1-4-2-6(4)3-5-1/h4-5H,1-3H2 |
InChIキー |
IESGURQWOKTSMU-UHFFFAOYSA-N |
SMILES |
C1C2CN2CN1 |
正規SMILES |
C1C2CN2CN1 |
同義語 |
1,3-Diazabicyclo[3.1.0]hexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-2-amino-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B103033.png)
